Superior Acidity and Leaving-Group Ability
The nitro group at the 5-position of the benzotriazole ring significantly increases the acidity of the N-OH proton compared to unsubstituted 1-hydroxybenzotriazole (HOBt). This effect is directly correlated with enhanced leaving-group ability of the corresponding anion, which accelerates active ester formation and improves coupling efficiency. Electron-withdrawing substituents like -NO₂ stabilize the anionic form, facilitating nucleophilic attack and subsequent amide bond formation [1][2]. While specific pKa data in aqueous or mixed solvent systems are limited, a calculated pKa of 6.52 for this compound in water [3] suggests a substantial increase in acidity relative to the reported pKa of ~4.6 for HOBt in acetonitrile [1].
| Evidence Dimension | Acidity (pKa) |
|---|---|
| Target Compound Data | Calculated pKa 6.52 (in water) [3] |
| Comparator Or Baseline | HOBt: pKa ~4.6 in MeCN [1] |
| Quantified Difference | Higher acidity (lower pKa) implied; quantitative comparison limited by differing solvent systems |
| Conditions | Calculated in water vs. measured in 95% acetonitrile-water |
Why This Matters
A more acidic additive remains deprotonated under milder basic conditions, enabling faster active ester formation and potentially reducing side reactions in sensitive peptide couplings.
- [1] Peptide Chemistry. HOBt Peptide Coupling (and HOAt): From Mechanism to Safe Practice. https://peptidechemistry.org/hobt-peptide-coupling/ View Source
- [2] Fathallah, M. F., & Khattab, S. N. (2011). Spectrophotometric determination of pKa's of 1-hydroxybenzotriazole and oxime derivatives in 95% acetonitrile-water. Journal of the Chemical Society of Pakistan, 33(6), 324. View Source
- [3] ChemBase. 5-nitro-1H-1,2,3-benzotriazol-1-ol. CBID:231942. http://www.chembase.cn/molecule-231942.html View Source
